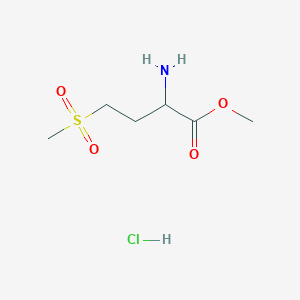

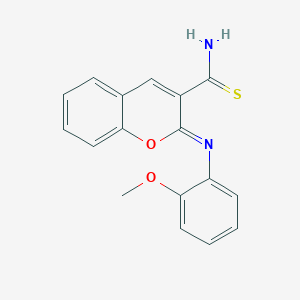

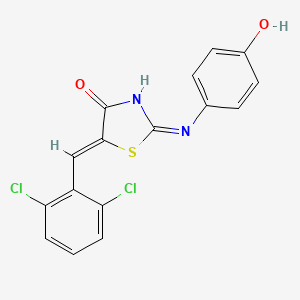

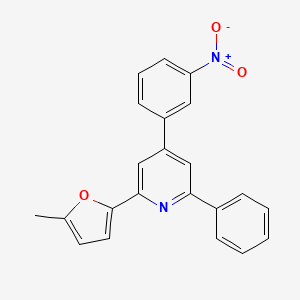

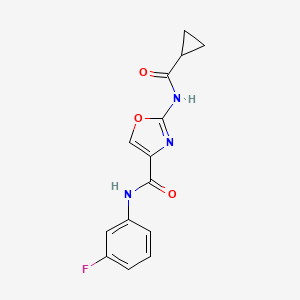

2-(5-Methyl-furan-2-yl)-4-(3-nitro-phenyl)-6-phenyl-pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(5-Methyl-furan-2-yl)-4-(3-nitro-phenyl)-6-phenyl-pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyridine-based compounds, which are known for their diverse biological activities.

科学的研究の応用

Microwave Assisted Synthesis

A study by Ravula et al. (2016) explored the microwave-assisted synthesis of pyrazoline and pyridine derivatives, including those structurally similar to 2-(5-Methyl-furan-2-yl)-4-(3-nitro-phenyl)-6-phenyl-pyridine. These compounds exhibited promising in vivo anti-inflammatory and in vitro antibacterial activities. The use of microwave irradiation was notably successful in yielding higher product amounts, environmental friendliness, and shorter reaction times compared to conventional methods (Ravula et al., 2016).

Pyridine Derivatives Chemistry

Becher (1975) provided an extensive overview of the chemistry of pyridine and its derivatives. This includes discussions on the synthesis of 2-pyridones and 2,4,6-triarylpyridines, and the use of furan rings in lieu of aryl rings for certain synthetic pathways. The chapter also delves into the chemical reactions of arylpyridines and their reduction products (Becher, 1975).

PKCtheta Inhibition

Subrath et al. (2009) studied 3-pyridinecarbonitrile derivatives with furan and other heteroaryl rings, which showed significant inhibition of PKCtheta, a protein kinase C isoenzyme. One particular compound demonstrated a potent IC50 value for PKCtheta inhibition, highlighting the potential of furan-substituted pyridine derivatives in therapeutic applications (Subrath et al., 2009).

Superoxide Dismutase Activity

Patel et al. (2010) synthesized nickel(II) complexes with ligands including N′-[phenyl(pyridin-2-yl)methylidene]furan-2-carbohydrazide. These complexes were found to effectively catalyze the dismutation of superoxide, an important function in reducing oxidative stress within cells (Patel et al., 2010).

Nucleic Acids and Antioxidant Properties

Sathyadevi et al. (2012) explored the interaction of hydrazone complexes containing furan-substituted pyridine derivatives with nucleic acids and bovine serum albumin, alongside their antioxidant properties. Their findings suggest significant biological activity, with one complex showing superior activity in all the biological studies conducted (Sathyadevi et al., 2012).

Antiprotozoal Agents

Ismail et al. (2004) synthesized a series of compounds including 2-(5-(4-amidinophenyl)-furan-2-yl)-imidazo[1,2-a]pyridines, which demonstrated strong DNA affinity and significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential as antiprotozoal agents (Ismail et al., 2004).

Excited States of Hydrazo-Compounds

Michalski et al. (2016) studied the excited states of various hydrazo-compounds, including derivatives of 5-nitro-2-(2-phenylhydrazinyl)pyridine. Their research focused on the electronic absorption and emission spectra, contributing to the understanding of the photochemical properties of these compounds (Michalski et al., 2016).

特性

IUPAC Name |

2-(5-methylfuran-2-yl)-4-(3-nitrophenyl)-6-phenylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3/c1-15-10-11-22(27-15)21-14-18(17-8-5-9-19(12-17)24(25)26)13-20(23-21)16-6-3-2-4-7-16/h2-14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBBRNVUCSAOLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2362905.png)

![4-benzyl-N-isopropyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2362907.png)